6-Nitro-1H-indazole-3-carbaldehyde
Overview
Description
6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-indazole-3-carbaldehyde are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.
Mode of Action
This compound interacts with its targets by acting as an inhibitor
Biochemical Pathways
The inhibition of NOS enzymes by this compound affects the nitric oxide synthesis pathway. Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have widespread effects on these processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on NOS enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, potentially affecting various physiological processes that rely on this signaling molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the body can affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1H-indazole-3-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Nitro-1H-indazole-3-carboxylic acid.
Reduction: 6-Amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1H-indazole-3-carbaldehyde: The amino group provides different reactivity and biological properties compared to the nitro group.
6-Nitro-1H-indazole: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness: 6-Nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-nitro-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPSMSUYMARCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630783 | |
Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-37-3 | |
Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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